molecular formula C13H13NO2 B2734766 (4-Ethynylphenyl)(morpholino)methanone CAS No. 851895-20-0

(4-Ethynylphenyl)(morpholino)methanone

Cat. No. B2734766
CAS RN: 851895-20-0
M. Wt: 215.252
InChI Key: YQKWBFZGLGMZCT-UHFFFAOYSA-N
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Description

“(4-Ethynylphenyl)(morpholino)methanone” is a chemical compound with the molecular formula C13H13NO2 . It is a solid substance and is used in the field of molecular biology to modify gene expression .


Molecular Structure Analysis

The molecular structure of “(4-Ethynylphenyl)(morpholino)methanone” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The linear formula of this compound is C13H13NO2 .


Physical And Chemical Properties Analysis

“(4-Ethynylphenyl)(morpholino)methanone” is a solid substance . It has a molecular weight of 215.25 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The synthesis of compounds related to (4-Ethynylphenyl)(morpholino)methanone often involves complex reactions and has been a subject of study in the field of organic chemistry. For instance, a study on the synthesis of a similar compound, (6-meth­oxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octa­hydro­phenanthren-1-yl)morpholin-4-yl-methanone, highlighted the specific structural aspects such as the morpholino ring adopting a full chair conformation (Bakare, John, Butcher, & Zalkow, 2005).
  • Antitumor Activity :

    • Some derivatives of (4-Ethynylphenyl)(morpholino)methanone have been investigated for their potential antitumor properties. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
  • Antioxidant Properties :

    • The antioxidant properties of certain methanone derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been explored. These compounds exhibited effective antioxidant power, indicating their potential for use in various applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
  • Medical Imaging Applications :

    • In the medical imaging field, specific methanone derivatives are synthesized for use in positron emission tomography (PET) imaging. For instance, the synthesis of [11C]HG-10-102-01, a derivative of methanone, was developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
  • Pharmaceutical Intermediates :

    • Compounds like (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a derivative of methanone, have been developed for pharmaceutical applications, particularly as intermediates in drug synthesis (Kopach et al., 2009).
  • Structural Exploration and Antiproliferative Activity :

    • The structural exploration and antiproliferative activity of various methanone derivatives, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been studied, revealing their potential in cancer treatment (Prasad et al., 2018).

Mechanism of Action

Morpholino, a type of oligomer molecule used in molecular biology to modify gene expression, blocks access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . This mechanism might be applicable to “(4-Ethynylphenyl)(morpholino)methanone”, but specific details are not available in the search results.

Safety and Hazards

The safety information for “(4-Ethynylphenyl)(morpholino)methanone” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(4-ethynylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h1,3-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWBFZGLGMZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3.50 g (23.9 mmol) 4-ethynylphenyl benzoic acid in 20 mL THF are added 3.88 g (23.9 mmol) CDI. The mixture is stirred at 60° C. for 30 min and then charged with 2.11 mL (23.9 mmol) morpholine. The complete mixture is stirred under reflux for 5 h and at r.t. for 24 h. The solvent is removed in vacuo and the residue is purified by column chromatography (silica gel, EtOAc 100%).
Name
4-ethynylphenyl benzoic acid
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two

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